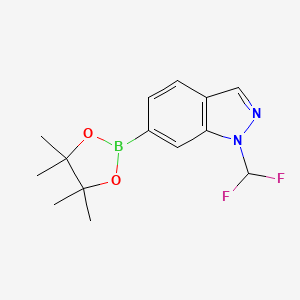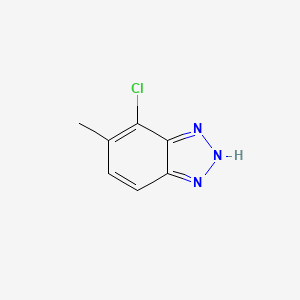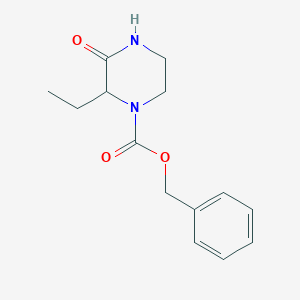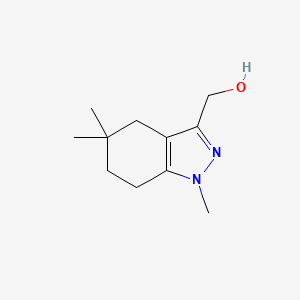
1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine is a compound that belongs to the class of triazoles and pyrazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes both a pyrazole and a triazole ring, makes it an interesting subject for scientific research.
Méthodes De Préparation
The synthesis of 1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of ethyl 3-methyl-1H-pyrazole-5-carboxylate with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with an appropriate alkylating agent to introduce the ethyl group. The final step involves the cyclization of the intermediate with sodium azide to form the triazole ring .
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted triazoles and pyrazoles.
Applications De Recherche Scientifique
1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: It shows promise in drug development, particularly as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, which can disrupt various cellular processes. The compound may also interact with DNA or RNA, affecting gene expression and protein synthesis. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine include other triazole and pyrazole derivatives. These compounds share similar structural features but can have different biological activities and chemical properties. For example:
1-Ethyl-3-methyl-1H-pyrazol-5-yl)(phenyl)methanone: This compound has a phenyl group instead of a triazole ring, which can affect its reactivity and biological activity.
2-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole:
The uniqueness of this compound lies in its combination of the pyrazole and triazole rings, which can provide a balance of stability and reactivity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H14N6 |
|---|---|
Poids moléculaire |
206.25 g/mol |
Nom IUPAC |
1-[(2-ethyl-5-methylpyrazol-3-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H14N6/c1-3-15-8(4-7(2)12-15)5-14-6-9(10)11-13-14/h4,6H,3,5,10H2,1-2H3 |
Clé InChI |
GFUDHYAQVLICKW-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC(=N1)C)CN2C=C(N=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide](/img/structure/B15303847.png)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B15303850.png)


![tert-Butyl ((1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate](/img/structure/B15303874.png)

![Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate; trifluoroacetic acid](/img/structure/B15303882.png)

![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B15303897.png)
![rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis](/img/structure/B15303907.png)


